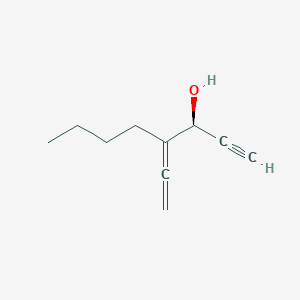
1-Octyn-3-ol, 4-ethenylidene-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyn-3-ol, 4-ethenylidene-, (3S)- is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a triple bond and a vinylidene group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octyn-3-ol, 4-ethenylidene-, (3S)- can be synthesized through several methods. One common approach involves the reaction of 1-octyne with formaldehyde in the presence of a base, followed by reduction to yield the desired alcohol. Another method includes the use of Grignard reagents, where 1-octyne reacts with a suitable aldehyde or ketone, followed by hydrolysis to obtain the alcohol.
Industrial Production Methods: Industrial production of 1-Octyn-3-ol, 4-ethenylidene-, (3S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyn-3-ol, 4-ethenylidene-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes, respectively.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Alkyl halides, ethers
Aplicaciones Científicas De Investigación
1-Octyn-3-ol, 4-ethenylidene-, (3S)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-, (3S)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the hydroxyl group, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds, altering the structure and function of target molecules.
Comparación Con Compuestos Similares
1-Octyn-3-ol: A similar compound with a triple bond and a hydroxyl group but lacking the vinylidene group.
3-Octyn-1-ol: Another homologue with the triple bond and hydroxyl group positioned differently.
1-Octyn-3-ol, 4-ethyl-: A compound with an ethyl group instead of the vinylidene group.
Uniqueness: 1-Octyn-3-ol, 4-ethenylidene-, (3S)- is unique due to the presence of the vinylidene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Número CAS |
651020-63-2 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3/t10-/m0/s1 |
Clave InChI |
HOYPRLMOQAZNMZ-JTQLQIEISA-N |
SMILES isomérico |
CCCCC(=C=C)[C@H](C#C)O |
SMILES canónico |
CCCCC(=C=C)C(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


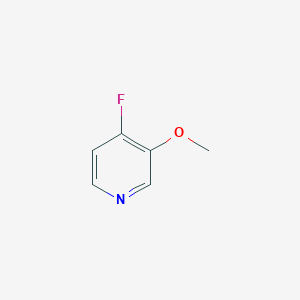
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
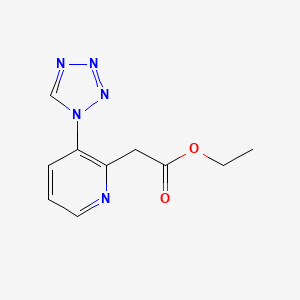
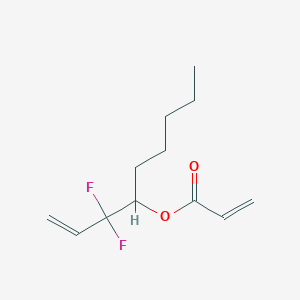
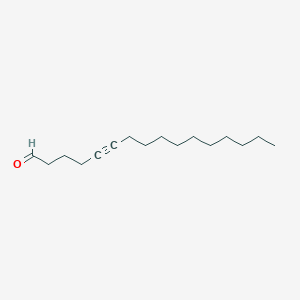
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)
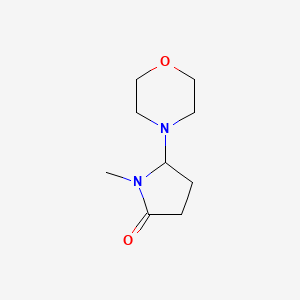
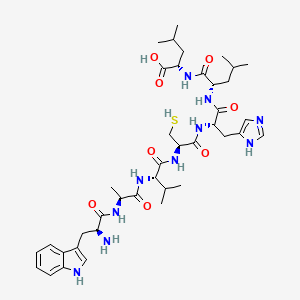
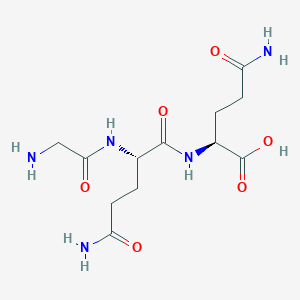

![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
